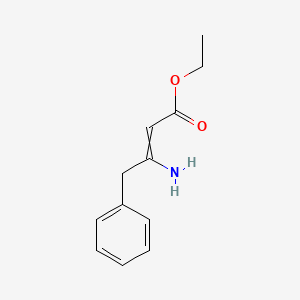![molecular formula C10H6ClNO3S2 B13883621 3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid typically involves multiple steps One common method starts with the acylation of 5-chloro-2-thiophenecarboxylic acidThe final step involves the formation of the thiophene-2-carboxylic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: A related compound used in similar applications.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Another thiophene derivative with comparable properties
Uniqueness
3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a chloro-substituted carbonyl group and an amino group makes it particularly versatile for various applications .
Propriétés
Formule moléculaire |
C10H6ClNO3S2 |
|---|---|
Poids moléculaire |
287.7 g/mol |
Nom IUPAC |
3-[(5-chlorothiophene-2-carbonyl)amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3S2/c11-7-2-1-6(17-7)9(13)12-5-3-4-16-8(5)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Clé InChI |
BYOJTOKCQZCGQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1NC(=O)C2=CC=C(S2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


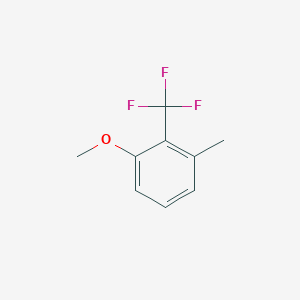

![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)
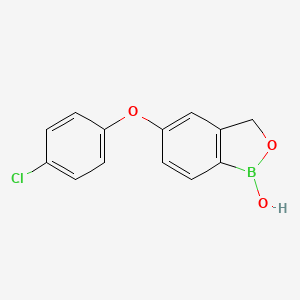
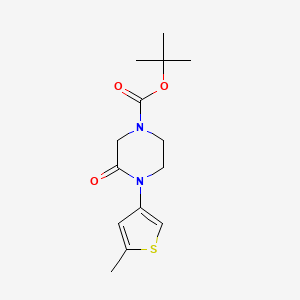
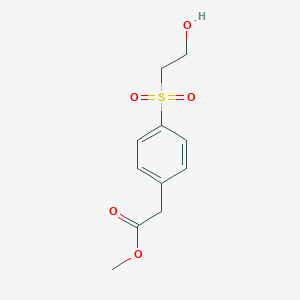
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
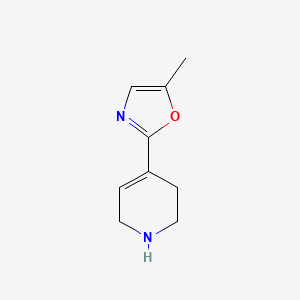
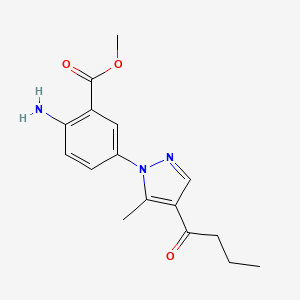
![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)

